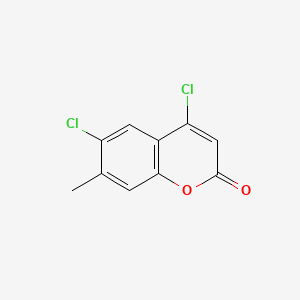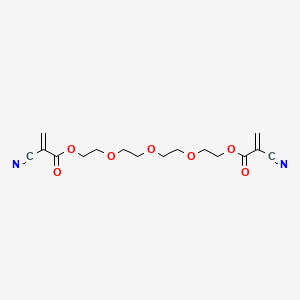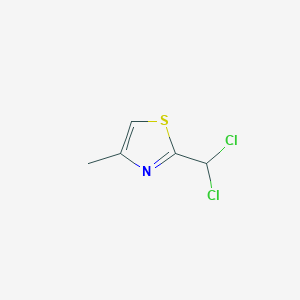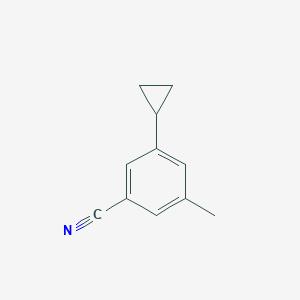
3-Cyclopropyl-5-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-5-methylbenzonitrile is an organic compound characterized by a cyclopropyl group and a methyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-cyclopropyl-5-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile .
Industrial Production Methods: Industrial production of 3-Cyclopropyl-5-methylbenzonitrile may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and cost-effectiveness. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acids.
Reduction: Benzylamines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-5-methylbenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclopropyl and methyl groups can influence the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
Comparación Con Compuestos Similares
- 3-Cyclopropylbenzonitrile
- 5-Methylbenzonitrile
- 3-Cyclopropyl-4-methylbenzonitrile
Comparison: 3-Cyclopropyl-5-methylbenzonitrile is unique due to the presence of both a cyclopropyl and a methyl group on the benzonitrile core, which can significantly alter its chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these structural features are advantageous .
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-cyclopropyl-5-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-4-9(7-12)6-11(5-8)10-2-3-10/h4-6,10H,2-3H2,1H3 |
Clave InChI |
SJKUZADVUHRHFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



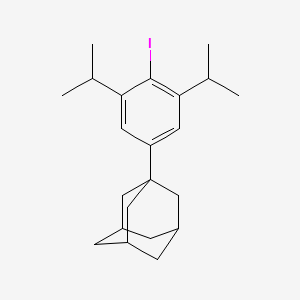
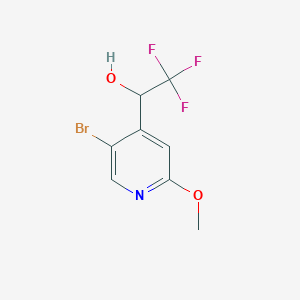

![N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide](/img/structure/B13697221.png)
![5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)
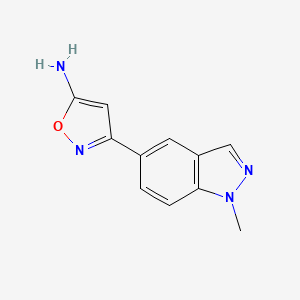
![(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B13697247.png)
![(3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine](/img/structure/B13697248.png)
